molecular formula C16H16ClN3O2 B2989299 2-(2-Chlorophenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034302-17-3

2-(2-Chlorophenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2989299
CAS No.: 2034302-17-3
M. Wt: 317.77
InChI Key: WCISFCIPCMQVBK-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound offered for research and development purposes. Its core structure incorporates a chlorophenyl group and a pyrrolidine moiety linked to a pyrimidine ring, a nitrogen-containing heterocycle commonly explored in medicinal chemistry for its diverse biological activities . Pyrimidine derivatives are known to be investigated in various pharmacological contexts, though the specific research applications and mechanism of action for this particular compound have not been established in the current scientific literature. Researchers are advised to conduct their own thorough characterization and biological evaluation to determine its potential utility. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c17-14-5-2-1-4-12(14)10-15(21)20-9-6-13(11-20)22-16-18-7-3-8-19-16/h1-5,7-8,13H,6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCISFCIPCMQVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC=N2)C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-Chlorophenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15_{15}H16_{16}ClN3_{3}O
  • Molecular Weight : 299.76 g/mol

The compound features a chlorophenyl group, a pyrimidine moiety, and a pyrrolidine ring, which are critical for its biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antitumor Activity : Studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The presence of the pyrimidine and pyrrolidine groups enhances the compound's ability to interfere with cellular processes involved in tumor growth and proliferation .
  • Antimicrobial Properties : The chlorophenyl group is known for its antimicrobial activity. Compounds containing this moiety have been studied for their effectiveness against a range of bacterial and fungal pathogens .

Pharmacological Effects

  • Cytotoxicity : In vitro assays have demonstrated that the compound exhibits cytotoxic effects on cancer cell lines, with IC50_{50} values indicating potent activity. For instance, derivatives of similar structures showed IC50_{50} values ranging from 10 to 50 μM .
  • Anti-inflammatory Activity : The compound may also exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and mediators .
  • Neuroprotective Effects : Preliminary studies suggest that derivatives containing pyrrolidine rings may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

Case Study 1: Antitumor Activity

A study evaluated the antitumor efficacy of a related compound in a mouse model bearing human cancer xenografts. The treatment resulted in a significant reduction in tumor size compared to control groups, indicating the potential for therapeutic applications in oncology.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth effectively at concentrations as low as 25 μg/mL, suggesting strong antimicrobial properties.

Table 1: Biological Activity Summary

Activity TypeAssay TypeIC50_{50} (μM)Reference
AntitumorMTT Assay20-50
AntimicrobialDisk Diffusion Test25
Anti-inflammatoryCytokine InhibitionNot specified

Table 2: Structural Features and Corresponding Activities

Structural FeatureAssociated Activity
Chlorophenyl GroupAntimicrobial
Pyrimidine MoietyAntitumor
Pyrrolidine RingNeuroprotective

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Compound A : 2-(2,4-Dichlorophenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone (CAS: 2034497-16-8)
  • Molecular Formula : C₁₆H₁₅Cl₂N₃O₃
  • Molecular Weight : 368.2 g/mol
  • Substituents: 2,4-Dichlorophenoxy group: Electron-withdrawing chlorine atoms at meta and para positions reduce steric hindrance compared to the ortho-chloro substituent in the target compound.
Compound B : 1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone (Chalcone derivative)
  • Key Differences :
    • Pyridine vs. pyrimidine : Pyridine is less electron-deficient, reducing hydrogen-bonding capacity.
    • Cyclization : Chalcone derivatives can cyclize into flavones, whereas the target compound’s rigid pyrrolidine-pyrimidine structure prevents such transformations .

Molecular and Physicochemical Properties

Property Target Compound Compound A Compound B
Molecular Weight 384.8 g/mol 368.2 g/mol ~280 g/mol (estimated)
Halogen Substituents 2-Cl (phenyl), CF₃ (pyrimidine) 2,4-Cl (phenoxy) None
Heterocyclic Core Pyrimidine Pyrimidine Pyridine (chalcone derivative)
Key Functional Groups Ethanone, pyrrolidinyloxy Phenoxy, pyrrolidinyloxy Hydroxyphenyl, propenone
Lipophilicity (Predicted) High (due to -CF₃) Moderate Low

Notes:

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